![molecular formula C19H20N4O2 B5505857 3,5-dimethyl-7-(5-methyl-2-phenyl-3-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5505857.png)

3,5-dimethyl-7-(5-methyl-2-phenyl-3-furoyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

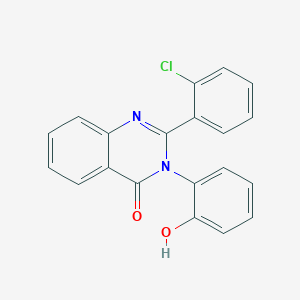

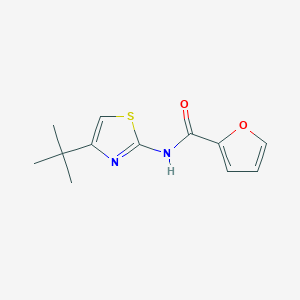

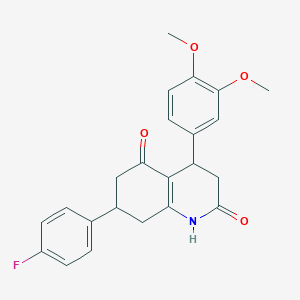

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves cyclocondensation reactions, utilizing starting materials like acetyl derivatives and hydrazines or hydroxylamines under specific conditions to form triazolo and pyrazine derivatives. For example, Desenko et al. (1998) describe the cyclocondensation of a triazolopyrimidine derivative with hydroxylamine and hydrazine, leading to isoxazolo and pyrazolotriazolopyrimidines, respectively, demonstrating the synthetic pathways that might be applicable to the compound (Desenko et al., 1998). Similarly, methods reported by Chowdhury et al. (2011) for the synthesis of 3-aryl substituted tetrahydrotriazolopyrazines via palladium-copper catalysis provide insights into potential synthetic routes (Chowdhury et al., 2011).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives Development Research on compounds with a core structure similar to triazolo[4,3-a]pyrazine involves the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. Dawood (2004) discussed the synthesis of indolizines and triazolo[4,3-a]pyridines through reactions involving pyridinium salts, highlighting the versatility of such structures in generating various heterocyclic compounds Dawood, 2004.

Antimicrobial and Antifungal Properties Compounds containing the triazolo[4,3-a]pyrazine moiety have been evaluated for their biological activities, including antimicrobial and antifungal effects. Hassan (2013) synthesized pyrazoline and pyrazole derivatives, assessing their antimicrobial activities against various organisms, thereby suggesting the potential of triazolo[4,3-a]pyrazine derivatives in developing new antimicrobial agents Hassan, 2013.

Anticancer Activity The synthesis of novel compounds incorporating triazolo[4,3-a]pyrazine structures has also been explored for anticancer applications. Studies have focused on synthesizing derivatives and evaluating their in vitro anticancer activities, indicating the potential of such compounds in cancer therapy Pei et al., 2022.

Pharmacokinetic Optimization Efforts to optimize the pharmacokinetic properties of triazolo[4,3-a]pyrazine derivatives have led to the identification of compounds with improved brain penetration and selectivity for certain receptors, underscoring their potential in clinical development for neurological conditions Letavic et al., 2017.

Eigenschaften

IUPAC Name |

(3,5-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-(5-methyl-2-phenylfuran-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-12-10-22(11-17-21-20-14(3)23(12)17)19(24)16-9-13(2)25-18(16)15-7-5-4-6-8-15/h4-9,12H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQAIQBXWYETFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC2=NN=C(N12)C)C(=O)C3=C(OC(=C3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,2S*)-2-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclohexanol](/img/structure/B5505782.png)

![4-[(4,6-dimethyl-2-pyrimidinyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5505803.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5505807.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinecarboxamide](/img/structure/B5505831.png)

![3-{hydroxy[(2-oxo-1-azepanyl)methyl]phosphoryl}propanoic acid](/img/structure/B5505832.png)

![(1S*,5R*)-3-methyl-6-{2-[(4-methylphenoxy)methyl]-3-furoyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5505834.png)

![2-methyl-4-[3-({4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5505842.png)

![4-[(2-fluorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5505849.png)

![4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5505860.png)

![1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5505875.png)

![3a,8b-dihydroxy-2-phenyl-3-(trifluoroacetyl)-3a,8b-dihydro-4H-indeno[1,2-b]furan-4-one](/img/structure/B5505883.png)